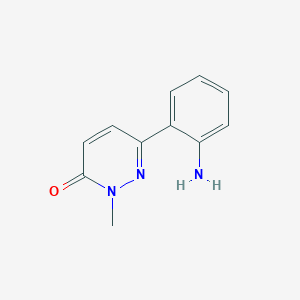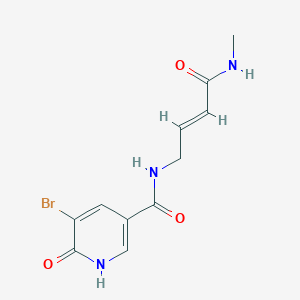![molecular formula C24H22N2O2 B2778652 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 941000-19-7](/img/structure/B2778652.png)
2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound. The compound consists of a quinoline and isoquinoline moiety connected via a propyl chain. Its unique structure makes it of significant interest for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common method includes:
Initial Formation of 3,4-dihydroquinoline: : Starting with an aniline derivative, cyclization through intramolecular nucleophilic substitution.
Propyl Chain Introduction: : Alkylation using 1-bromopropane, under basic conditions, to attach the propyl group to the 3,4-dihydroquinoline moiety.
Coupling with Isoquinoline: : Using a palladium-catalyzed cross-coupling reaction to form the final product with isoquinoline derivatives. Industrial production might leverage batch or continuous flow reactors, optimizing conditions like temperature, pressure, and catalysts for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, commonly using reagents like m-chloroperbenzoic acid (mCPBA) to introduce functional groups.
Reduction: : Reduction reactions can convert keto groups to alcohols using agents like sodium borohydride (NaBH4).
Substitution: : Nucleophilic or electrophilic substitutions, often with halogenated reagents under basic conditions.
Reagents and Conditions
Oxidation: : mCPBA, H2O2, under mild acidic conditions.
Reduction: : NaBH4, lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: : Alkyl halides, aryl halides, in presence of a base like K2CO3.
Major Products
Oxidation Products: : Hydroxylated derivatives.
Reduction Products: : Alcohols and amines.
Substitution Products: : Alkylated or arylated derivatives.
Scientific Research Applications
2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has broad applications across several fields:
Chemistry: : Used as a building block for complex organic syntheses.
Biology: : Acts as a probe for studying cellular functions and signaling pathways.
Medicine: : Potential use in drug development targeting neurological disorders.
Industry: : Applied in the synthesis of polymers, dyes, and electronic materials.
Mechanism of Action
The compound exerts effects through interactions with specific molecular targets. For example, it may bind to receptors or enzymes involved in neurotransmission, altering signal transduction pathways. The mechanism often involves ligand-receptor binding, initiating a cascade of intracellular events affecting cellular functions.
Comparison with Similar Compounds
Uniqueness
Unlike similar compounds, 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione's combined quinoline and isoquinoline structure offers enhanced binding affinity and specificity for certain biological targets.
Similar Compounds
Quinoline Derivatives: : Used in antimalarial drugs.
Isoquinoline Derivatives: : Found in several plant alkaloids.
Propyl-linked Compounds: : Often explored in synthetic organic chemistry for their versatile properties.
And that's a wrap on our deep dive into this fascinating compound! Anything else on your mind?
Properties
IUPAC Name |
2-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-19-11-3-8-18-9-4-12-20(22(18)19)24(28)26(23)16-6-15-25-14-5-10-17-7-1-2-13-21(17)25/h1-4,7-9,11-13H,5-6,10,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHOIMOOIUSDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
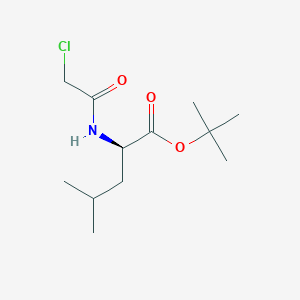
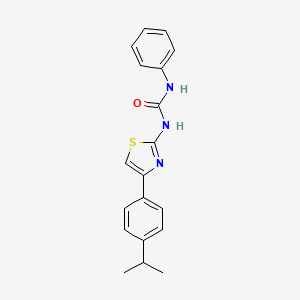
![(4-(3-Chlorophenyl)piperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2778573.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2778575.png)
![4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2778576.png)
![2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2778578.png)

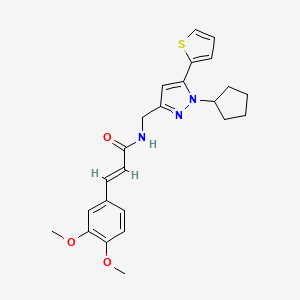
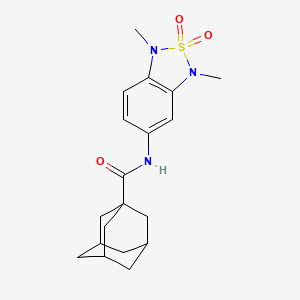
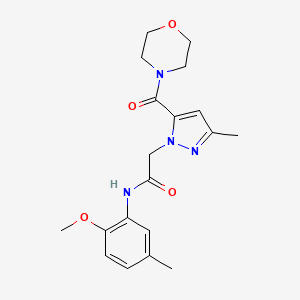
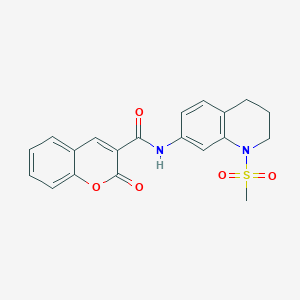
![2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778587.png)
